Simotinib hydrochloride

Description

The exact mass of the compound this compound is 536.1393389 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

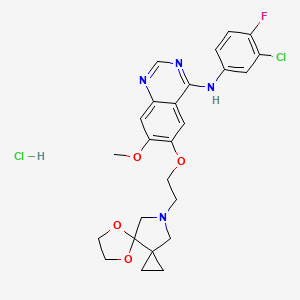

N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClFN4O4.ClH/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25;/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEAUPHMDFWZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27Cl2FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538617-88-7 | |

| Record name | Simotinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1538617887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Simotinib Hydrochloride: A Deep Dive into a Novel EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib hydrochloride is a novel, orally bioavailable, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It has demonstrated significant antineoplastic activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction: Targeting the EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][4][5] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[4][6][7] EGFR tyrosine kinase inhibitors (TKIs) are a class of targeted therapies designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling and tumor growth.[8] this compound is a potent and selective EGFR-TKI that has shown promise in the treatment of EGFR-mutated cancers.[1][2][3]

Mechanism of Action

This compound exerts its therapeutic effect by selectively and specifically inhibiting the tyrosine kinase activity of EGFR.[1][2][3] It competes with adenosine triphosphate (ATP) for binding to the catalytic domain of the EGFR kinase, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[8] This blockade of EGFR signaling ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of Simotinib.

Caption: EGFR Signaling Pathway and Simotinib's Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy

| Parameter | Value | Cell Line | Assay |

| IC50 | 19.9 nM | A431 (human epidermoid carcinoma) | EGFR Kinase Inhibition Assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Phase Ib Clinical Trial (NCT01772732) - Pharmacokinetics (Multiple Doses)

| Parameter | Value Range |

| Tmax (Time to maximum concentration) | 1 - 4 hours |

| T1/2 (Elimination half-life) | 6.2 - 13.0 hours |

Table 3: Phase Ib Clinical Trial (NCT01772732) - Efficacy in Advanced NSCLC with EGFR mutations

| Parameter | Value |

| Partial Response (PR) | 39.3% of patients |

| Stable Disease (SD) | 46.3% of patients |

| Median Progression-Free Survival (PFS) | 9.9 months |

| Median Overall Survival (OS) | 14.6 months |

Table 4: Phase Ib Clinical Trial (NCT01772732) - Safety and Tolerability

| Adverse Event (All Grades) | Frequency |

| Diarrhea | 56.1% |

| Rash | 41.5% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

EGFR Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical enzymatic assay to determine the IC50 value of an EGFR inhibitor.

Caption: General workflow for an EGFR kinase inhibition assay.

Methodology:

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain.

-

Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na3VO4, 2 mM DTT).

-

ATP solution.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

This compound (or other test inhibitor) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well assay plates.

-

-

Procedure:

-

Add 5 µL of kinase buffer containing the EGFR enzyme to each well of a 384-well plate.

-

Add 5 µL of this compound diluted in kinase buffer to the respective wells to achieve a range of final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for EGFR).

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution provided with the detection kit.

-

Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (A431 Cells - General Protocol)

This protocol describes a common method to assess the effect of an EGFR inhibitor on the proliferation of A431 cells, which overexpress EGFR.

Caption: Workflow for a cell proliferation assay using A431 cells.

Methodology:

-

Cell Culture:

-

Maintain A431 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure:

-

Harvest A431 cells and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control.

-

Incubate the plates for 72 hours.

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Tumor Xenograft Model (General Protocol)

This protocol outlines a general procedure for evaluating the antitumor activity of an EGFR inhibitor in a nude mouse xenograft model.[9]

Methodology:

-

Animal Model:

-

Use female athymic nude mice (4-6 weeks old).

-

-

Tumor Implantation:

-

Harvest A431 cells during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Treatment:

-

Monitor tumor growth regularly using calipers.

-

When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound orally once daily at the desired dose levels. The control group should receive the vehicle.

-

Treat the mice for a predetermined period (e.g., 21 days).

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for EGFR phosphorylation).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Chemical Synthesis

This compound belongs to the quinazoline class of EGFR inhibitors. While the specific synthesis route for simotinib is proprietary, a general synthetic strategy for quinazoline-based EGFR inhibitors is presented below. This typically involves the construction of the quinazoline core followed by the introduction of the aniline side chain and other functional groups.

Caption: General synthetic scheme for quinazoline-based EGFR inhibitors.

Conclusion

This compound is a promising EGFR tyrosine kinase inhibitor with a potent and selective profile. Preclinical studies have demonstrated its ability to inhibit EGFR kinase activity and the proliferation of EGFR-overexpressing cancer cells. The phase Ib clinical trial in patients with advanced NSCLC and EGFR mutations has shown that simotinib is well-tolerated and exhibits encouraging antitumor activity. Further clinical development is warranted to fully establish its role in the treatment of EGFR-driven malignancies.

References

- 1. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of novel quinazoline derivatives as potent EGFR inhibitors: In silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. design-synthesis-biological-evaluation-and-molecular-docking-of-novel-quinazolinone-egfr-inhibitors-as-targeted-anticancer-agents - Ask this paper | Bohrium [bohrium.com]

- 7. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

Simotinib Hydrochloride: A Technical Guide to its Target Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simotinib hydrochloride is a novel, selective, and specific small molecule tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed for the treatment of advanced non-small cell lung cancer (NSCLC) in patients with EGFR mutations, its mechanism of action is centered on the competitive inhibition of ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways essential for tumor cell proliferation and survival.[1][] Preclinical studies have highlighted its potent and specific activity against EGFR with a favorable tolerability profile.[1]

Target Kinase Profile: Quantitative Analysis

The primary molecular target of Simotinib has been identified as the Epidermal Growth Factor Receptor (EGFR). In vitro studies have demonstrated that Simotinib inhibits EGFR in a dose-dependent manner. A key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50). Notably, preclinical research indicates that Simotinib exhibits high specificity for EGFR with no significant activity reported against other investigated kinases.[1]

| Target Kinase | IC50 Value (nM) | Notes |

| EGFR | 19.9 | Determined via in vitro kinase assay.[1] |

Mechanism of Action and Associated Signaling Pathway

Simotinib exerts its anti-tumor activity by inhibiting the phosphorylation of EGFR.[1] EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and undergoes autophosphorylation. This activation initiates several downstream signaling cascades critical for cell growth, proliferation, and survival, primarily the Ras/MAPK and PI3K/Akt pathways.[][4][5]

By blocking the ATP-binding site of the EGFR kinase domain, Simotinib prevents this initial phosphorylation event. This action effectively shuts down the aberrant signaling that drives tumor growth in EGFR-dependent cancers.[6] Evidence from preclinical studies shows that Simotinib reduces the expression of afadin-6, a downstream target of the EGFR/Ras/MAPK signaling pathway, further confirming its mechanism of action.[1][7]

Caption: EGFR signaling pathway inhibited by Simotinib.

Experimental Protocols

The characterization of Simotinib's kinase profile involves several key experimental methodologies.

In Vitro Kinase Binding Assay (IC50 Determination)

To determine the IC50 value of Simotinib against EGFR, a biochemical assay such as a fluorescence resonance energy transfer (FRET)-based kinase binding assay is commonly employed. The LanthaScreen® Eu Kinase Binding Assay is a representative method.[8]

Objective: To measure the affinity of Simotinib for the ATP-binding site of the EGFR kinase domain.

Principle: The assay measures the displacement of an Alexa Fluor® 647-labeled ATP-competitive tracer from the kinase by the inhibitor (Simotinib). A europium-labeled anti-tag antibody binds to the kinase. When both the antibody and the tracer are bound to the kinase, FRET occurs. Simotinib competes with the tracer for the ATP binding site, leading to a decrease in the FRET signal, which is proportional to the inhibitory activity.[8]

Protocol Steps:

-

Reagent Preparation: Prepare a dilution series of this compound in DMSO. Prepare a solution containing the EGFR kinase and a europium-labeled anti-tag antibody in kinase buffer. Prepare a solution of the fluorescently labeled ATP-competitive tracer.

-

Assay Plate Setup: Add the Simotinib dilutions to a 384-well microplate.

-

Kinase Reaction: Add the kinase/antibody mixture to the wells containing Simotinib.

-

Tracer Addition: Add the tracer solution to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Data Analysis: The FRET signal is converted to percent inhibition. The IC50 value is determined by plotting the percent inhibition against the logarithm of the Simotinib concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro kinase binding assay.

Western Blot for Target Engagement and Pathway Inhibition

To confirm that Simotinib inhibits EGFR phosphorylation and its downstream signaling pathways in a cellular context, Western blotting is performed on lysates from cancer cells treated with the compound.

Objective: To visualize the change in phosphorylation status of EGFR and downstream proteins like Akt and ERK following Simotinib treatment.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-EGFR, p-Akt, p-ERK) and total protein levels. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.[9]

Protocol Steps:

-

Cell Culture and Treatment: Culture EGFR-dependent cancer cells (e.g., A431) to ~80% confluency. Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Run electrophoresis to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies. Incubate with an appropriate HRP-conjugated secondary antibody.

-

Signal Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Caption: Workflow for Western Blot analysis.

References

- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Simvastatin overcomes resistance to tyrosine kinase inhibitors in patient-derived, oncogene-driven lung adenocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

Antineoplastic Properties of Simotinib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib hydrochloride is a novel, orally bioavailable, selective small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Preclinical and clinical studies have demonstrated its potential as an antineoplastic agent, particularly in cancers characterized by EGFR mutations, such as non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the antineoplastic properties of this compound, detailing its mechanism of action, preclinical efficacy, and clinical trial findings. The guide includes structured data tables, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to support further research and development efforts.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of several human cancers, most notably non-small cell lung cancer.[2] this compound has emerged as a promising therapeutic agent that specifically targets the tyrosine kinase domain of EGFR, thereby inhibiting its downstream signaling cascades and exerting antineoplastic effects.[2] This document synthesizes the available preclinical and clinical data on this compound to serve as a technical resource for the scientific community.

Mechanism of Action

This compound functions as a selective inhibitor of EGFR tyrosine kinase.[2] By competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the receptor, Simotinib prevents the autophosphorylation and activation of EGFR that is induced by the binding of its ligands, such as epidermal growth factor (EGF).[1][3][4] This blockade of EGFR phosphorylation inhibits the activation of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation, survival, and metastasis.[1][3][4]

Signaling Pathway

The binding of a ligand (e.g., EGF) to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. Simotinib's inhibition of this initial phosphorylation step effectively halts these downstream processes.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Simotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simotinib hydrochloride is a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promise in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the chemical synthesis of this compound, including detailed experimental protocols for key reaction steps, a summary of quantitative data, and a visualization of the targeted EGFR signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Introduction

Simotinib is a targeted cancer therapy that functions by inhibiting the EGFR, a key regulator of cell growth, proliferation, and survival.[1] In many cancers, particularly NSCLC, mutations in the EGFR lead to its constitutive activation, driving uncontrolled tumor growth. Simotinib selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activity and downstream signaling pathways. This guide focuses on the chemical synthesis of the hydrochloride salt of Simotinib, a common formulation for pharmaceutical use.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of a quinazoline core followed by the introduction of key side chains. The general synthetic scheme is outlined below, with detailed experimental protocols for each key transformation. While the primary synthesis is detailed in Chinese patent CN102372749A, this guide provides a composite understanding based on available information and synthetic strategies for analogous compounds.

Synthesis Workflow:

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (Intermediate C)

This step involves the construction of the core quinazoline structure with one of the side chains attached.

-

Materials: 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoic acid, Formamide, Phosphorus oxychloride.

-

Procedure:

-

A mixture of 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoic acid and an excess of formamide is heated to reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with water, and dried to afford the quinazolinone intermediate.

-

The dried quinazolinone is suspended in phosphorus oxychloride and heated to reflux for 2-3 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully quenched with ice-water, and the pH is adjusted to 8-9 with a suitable base (e.g., sodium bicarbonate solution).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the 4-chloroquinazoline intermediate.

-

Step 2: Synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)aniline (Intermediate D)

This intermediate provides the aniline moiety that will be coupled to the quinazoline core.

-

Materials: 4-fluoro-2-methyl-1H-indol-5-ol, 1-fluoro-4-nitrobenzene, Iron powder, Ammonium chloride.

-

Procedure:

-

4-fluoro-2-methyl-1H-indol-5-ol is reacted with 1-fluoro-4-nitrobenzene in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperature to yield the nitro-intermediate.

-

The nitro-intermediate is then reduced to the corresponding aniline. To a solution of the nitro compound in a mixture of ethanol and water, iron powder and a catalytic amount of ammonium chloride are added. The mixture is heated to reflux for 2-4 hours.

-

The reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the aniline intermediate.

-

Step 3: Synthesis of Simotinib (Free Base)

This is the key coupling step to form the final molecule.

-

Materials: 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)aniline, Isopropanol, Pyridine.

-

Procedure:

-

A solution of 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline and 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)aniline in isopropanol is treated with a catalytic amount of pyridine.

-

The reaction mixture is heated to reflux for 8-12 hours.

-

After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold isopropanol, and dried to afford Simotinib free base.

-

Step 4: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt for improved solubility and stability.

-

Materials: Simotinib (free base), Hydrochloric acid (in a suitable solvent, e.g., ethanol or ether).

-

Procedure:

-

Simotinib free base is dissolved in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).

-

A solution of hydrochloric acid in an organic solvent is added dropwise to the Simotinib solution with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with the organic solvent, and dried under vacuum.

-

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Purity (HPLC, %) |

| 1. Quinazolinone Formation & Chlorination | 4-chloro-quinazoline Intermediate | 75-85 | >98 |

| 2. Aniline Intermediate Synthesis | 4-(indol-5-yloxy)aniline Intermediate | 60-70 | >98 |

| 3. Simotinib (Free Base) Synthesis | Simotinib | 80-90 | >99 |

| 4. Salt Formation | This compound | 95-99 | >99.5 |

Mechanism of Action and Targeted Signaling Pathway

Simotinib exerts its anticancer effects by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. Upon binding of ligands such as EGF, the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, primarily the Ras-Raf-MEK-ERK and the PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4][5]

In cancer cells with activating EGFR mutations, this pathway is constitutively active, leading to uncontrolled cell growth. Simotinib, by blocking the tyrosine kinase activity of EGFR, effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in tumor cells.

EGFR Signaling Pathway:

Figure 2: Simplified diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis of this compound, a promising EGFR tyrosine kinase inhibitor. The presented synthetic route, along with the experimental protocols and quantitative data, offers a valuable resource for chemists and pharmaceutical scientists. Furthermore, the visualization of the targeted EGFR signaling pathway provides a clear understanding of the drug's mechanism of action. The continued investigation and optimization of synthetic routes for targeted therapies like Simotinib are crucial for advancing cancer treatment.

References

- 1. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR signaling pathways [pfocr.wikipathways.org]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Characteristics of Simotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Simotinib hydrochloride, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This document details its physicochemical properties, mechanism of action, and key preclinical data, offering valuable insights for researchers and professionals involved in drug development and cancer research.

Physicochemical Properties

This compound is a small molecule inhibitor with the following molecular characteristics:

| Property | Value | Source |

| Chemical Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(morpholino)propoxy)quinazolin-4-amine hydrochloride | N/A |

| Molecular Formula | C₂₅H₂₇Cl₂FN₄O₄ | [1] |

| Molecular Weight | 537.41 g/mol | [1] |

| CAS Number | 1538617-88-7 | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO. Limited solubility in water and ethanol. | N/A |

| Storage Conditions | Store at -20°C for long-term storage. | N/A |

Mechanism of Action

This compound is a selective and specific, orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

In many cancer types, EGFR is overexpressed or mutated, leading to constitutive activation of its downstream signaling pathways and uncontrolled cell growth. This compound targets the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.

Signaling Pathway

This compound primarily inhibits the EGFR signaling pathway, which subsequently modulates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cell cycle progression and survival.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against EGFR tyrosine kinase and cancer cell proliferation in vitro.

| Assay | Cell Line | Endpoint | Result | Reference |

| EGFR Kinase Assay | N/A | IC₅₀ | 19.9 nM | [1][3] |

| Cell Proliferation | A431 (human epidermoid carcinoma) | Growth Inhibition | Dose-dependent | [3] |

In Vivo Efficacy

Preclinical studies in animal models have shown the anti-tumor activity of this compound.

| Model | Tumor Type | Treatment | Key Finding | Reference |

| Nude Mouse Xenograft | A431 | Oral administration | Inhibition of EGFR phosphorylation | [3] |

Experimental Protocols

The following are representative protocols for the key experiments cited in this guide. These are based on standard methodologies and should be adapted as needed for specific experimental conditions.

EGFR Kinase Inhibition Assay (Representative Protocol)

This protocol is based on a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the EGFR enzyme, the substrate (e.g., a poly(Glu, Tyr) peptide), and the ATP solution. Add the diluted this compound to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add a reagent that depletes the remaining ATP and converts the ADP produced to ATP (e.g., ADP-Glo™ Reagent). Incubate at room temperature.

-

Luminescence Measurement: Add a detection reagent containing luciferase and luciferin. The amount of light produced is proportional to the amount of ADP generated and is inversely proportional to the inhibitory activity of this compound.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

A431 Cell Growth Inhibition Assay (Representative Protocol)

This protocol is based on a standard MTT or similar colorimetric/fluorometric cell viability assay.

Methodology:

-

Cell Seeding: Seed A431 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to untreated control cells.

Nude Mouse Xenograft Model (Representative Protocol)

This protocol outlines a general procedure for establishing and utilizing a xenograft model to evaluate in vivo anti-tumor efficacy.

Methodology:

-

Cell Preparation: Culture A431 cells, harvest, and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject the A431 cell suspension into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

-

Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group and the vehicle to the control group according to the planned dosing schedule.

-

Efficacy Evaluation: Continue to monitor tumor volume throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor lysates can be analyzed by methods such as Western blotting to assess the levels of phosphorylated EGFR and other downstream signaling proteins.

Conclusion

This compound is a promising EGFR tyrosine kinase inhibitor with potent in vitro and in vivo anti-tumor activity. Its well-defined mechanism of action and preclinical efficacy provide a strong rationale for its continued investigation and development as a targeted therapy for EGFR-driven cancers. This technical guide serves as a valuable resource for researchers and drug development professionals, providing key molecular and preclinical information to support further studies.

References

- 1. Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Simotinib Hydrochloride: A Technical Guide to Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the downstream signaling effects of Simotinib hydrochloride, a novel and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document details its mechanism of action, impact on key cellular pathways, and provides standardized protocols for relevant experimental investigation.

Core Mechanism of Action

This compound exerts its therapeutic effect through the competitive inhibition of ATP binding to the tyrosine kinase domain of EGFR. This action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and metastasis.[1][2][3] In preclinical studies, Simotinib has demonstrated a half-maximal inhibitory concentration (IC50) of 19.9 nM on EGFR.[1]

Quantitative Analysis of Simotinib's Effects

The following tables summarize the quantitative data available for this compound and the expected effects on downstream signaling pathways based on the established mechanism of action for EGFR TKIs.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (EGFR) | 19.9 nM | N/A | [1] |

| Growth Inhibition | Dose-dependent | A431 | [1] |

Table 2: Expected Downstream Signaling Modulation by this compound *

| Pathway | Target Protein | Expected Effect of Simotinib | Measurement |

| MAPK Pathway | p-MEK | Decrease | Western Blot |

| p-ERK1/2 | Decrease | Western Blot | |

| PI3K/AKT Pathway | p-AKT | Decrease | Western Blot |

| p-mTOR | Decrease | Western Blot | |

| JAK/STAT Pathway | p-STAT3 | Decrease | Western Blot |

| Cell Adhesion | Afadin-6 | Decrease in expression | Western Blot, RT-PCR |

*Note: Specific quantitative data on the modulation of these pathways by this compound is not extensively available in published literature. The expected effects are based on the known mechanism of action of EGFR TKIs.[3] Preclinical research has specifically shown that Simotinib reduces the expression of the cell junction gene afadin-6, which is a target of the EGFR/Ras/MAPK signaling pathway.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Simotinib and a typical experimental workflow for its evaluation.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Simotinib.

Figure 2: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to assess the efficacy and mechanism of action of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., A431 or NSCLC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Plate cells in 6-well plates and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR, total ERK, phospho-ERK, total AKT, phospho-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject approximately 5 x 10^6 cancer cells (e.g., A431 or an EGFR-mutant NSCLC cell line) suspended in Matrigel into the flank of athymic nude mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.

-

Ex Vivo Analysis: Perform immunohistochemistry (IHC) on tumor sections to assess the levels of p-EGFR and other relevant biomarkers.

Conclusion

This compound is a potent and selective EGFR TKI that effectively inhibits EGFR phosphorylation and the growth of EGFR-expressing tumor cells. Its primary mechanism involves the blockade of key downstream signaling pathways, including the MAPK and PI3K/AKT cascades. A notable effect of Simotinib is the downregulation of afadin-6, providing a potential explanation for its gastrointestinal side effects. The provided experimental protocols offer a framework for further investigation into the detailed molecular consequences of Simotinib treatment, which will be crucial for its continued development and clinical application.

References

- 1. Safety, tolerability, and pharmacokinetics of simotinib, a novel specific EGFR tyrosine kinase inhibitor, in patients with advanced non-small cell lung cancer: results of a phase Ib trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EGFR-TKIs resistance via EGFR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocols for using Simotinib hydrochloride in cell culture

Application Notes: In Vitro Profiling of Simotinib Hydrochloride

Introduction

This compound is a novel and selective small molecule inhibitor of the Epidermal Growth factor Receptor (EGFR) tyrosine kinase.[1] As a tyrosine kinase inhibitor (TKI), Simotinib functions by competing with adenosine triphosphate (ATP) at the catalytic domain of the EGFR, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. In vitro studies have demonstrated that Simotinib inhibits EGFR in a dose-dependent manner and suppresses the growth of tumor cells with high EGFR expression, such as the human epidermoid carcinoma cell line A431.[1] The half-maximal inhibitory concentration (IC50) of Simotinib for EGFR is 19.9 nM.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cell culture models.

Mechanism of Action

This compound exerts its anti-tumor activity by inhibiting the phosphorylation of EGFR. This action blocks the activation of downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, which are critical for cell cycle progression and survival. A known downstream target affected by Simotinib is afadin-6, a component of the EGFR/Ras/MAPK signaling pathway.

Signaling Pathway

Caption: EGFR Signaling Pathway Inhibition by Simotinib.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various cancer cell lines. Note that comprehensive public data on the IC50 values of Simotinib across a wide range of cell lines is limited. The data presented for cell lines other than A431 are representative examples for EGFR inhibitors and should be determined empirically for Simotinib.

Table 1: In Vitro IC50 Values of this compound

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) | Assay Duration |

| A431 | Epidermoid Carcinoma | High Expression | To be determined | 72 hours |

| NCI-H1975 | Non-Small Cell Lung | L858R/T790M | To be determined | 72 hours |

| HCC827 | Non-Small Cell Lung | exon 19 del | To be determined | 72 hours |

| PC-9 | Non-Small Cell Lung | exon 19 del | To be determined | 72 hours |

| Calu-3 | Non-Small Cell Lung | Wild-Type | To be determined | 72 hours |

Table 2: Apoptosis Induction by this compound (72h treatment)

| Cell Line | Concentration (nM) | % Apoptotic Cells (Annexin V+) |

| A431 | 0 | Baseline |

| A431 | IC50 | To be determined |

| A431 | 2 x IC50 | To be determined |

| NCI-H1975 | 0 | Baseline |

| NCI-H1975 | IC50 | To be determined |

| NCI-H1975 | 2 x IC50 | To be determined |

Experimental Protocols

Experimental Workflow

Caption: General workflow for in vitro evaluation of Simotinib.

Protocol 1: Cell Proliferation Assay (MTT-based)

This protocol determines the effect of this compound on the proliferation of cancer cells and is used to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., A431)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Western Blot Analysis for EGFR Phosphorylation

This protocol assesses the inhibitory effect of this compound on EGFR phosphorylation and downstream signaling proteins.

Materials:

-

Cancer cell lines (e.g., A431)

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2-6 hours). For A431 cells, which have high basal EGFR activity, serum starvation for 12-24 hours before treatment may be necessary to reduce background phosphorylation.

-

Wash the cells with ice-cold PBS and add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with antibodies for total protein (e.g., total EGFR) and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Protocol 3: Apoptosis Assay by Annexin V Staining

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell lines (e.g., A431)

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

PBS

Procedure:

-

Cell Treatment:

-

Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 48-72 hours. Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

References

Application Notes and Protocols for the Administration of Simotinib Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Simotinib hydrochloride is a novel, selective, and specific epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Preclinical studies have demonstrated its antitumor activity, primarily through the inhibition of EGFR phosphorylation.[1] These application notes provide a comprehensive guide for the administration of this compound in animal models, particularly for in vivo efficacy and pharmacokinetic studies. The protocols are designed to ensure reproducible and reliable results for researchers in the field of oncology and drug development.

Mechanism of Action:

This compound targets the tyrosine kinase domain of EGFR, a key regulator of cell growth, proliferation, and survival. By inhibiting EGFR phosphorylation, Simotinib disrupts downstream signaling pathways, such as the RAS/MAPK cascade, leading to a reduction in tumor cell proliferation and survival.[1]

I. Data Presentation

Table 1: Hypothetical Dosing and Pharmacokinetic Parameters of this compound in a Mouse Xenograft Model

| Parameter | Value | Reference |

| Animal Model | Nude Mouse (nu/nu) | Based on preclinical studies of EGFR inhibitors[1] |

| Tumor Model | Human A431 tumor cell xenograft | Simotinib inhibits the growth of A431 cells in vitro[1] |

| Route of Administration | Oral Gavage | Based on clinical administration and preclinical TKI studies[1] |

| Vehicle | 0.5% Carboxymethylcellulose (CMC) | Common vehicle for oral administration of TKIs |

| Dosage Range | 25 - 100 mg/kg, once or twice daily | Extrapolated from human studies and other TKIs |

| Tmax (Time to Maximum Concentration) | 1 - 4 hours | Based on human pharmacokinetic data[1] |

| T1/2 (Half-life) | 6 - 13 hours | Based on human pharmacokinetic data[1] |

| Observed Toxicities | Weight loss, diarrhea, salivation, alopecia | As observed in preclinical toxicology studies[1] |

Note: The dosage and pharmacokinetic parameters are hypothetical and should be optimized for specific experimental conditions.

II. Experimental Protocols

A. In Vivo Efficacy Study in a Nude Mouse Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% CMC in sterile water)

-

Female athymic nude mice (4-6 weeks old)

-

Human A431 tumor cells

-

Matrigel

-

Calipers

-

Animal balance

-

Oral gavage needles

Protocol:

-

Cell Culture and Implantation:

-

Culture A431 cells in appropriate media until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group and the desired dose.

-

Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). Ensure the suspension is homogenous by vortexing or sonicating before each use.

-

-

Drug Administration:

-

Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).

-

Administer an equal volume of the vehicle to the control group using the same schedule.

-

-

Monitoring and Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity, such as weight loss, diarrhea, or changes in behavior.[1]

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Measure the final tumor weight and process the tumors for further analysis (e.g., histopathology, Western blotting for p-EGFR).

-

B. Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Materials:

-

This compound

-

Vehicle

-

Male or female mice (e.g., C57BL/6 or BALB/c)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Dosing:

-

Administer a single oral dose of this compound to a cohort of mice.

-

-

Blood Sampling:

-

Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at various time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Collect blood into EDTA-coated tubes and immediately place on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

-

III. Mandatory Visualizations

Caption: EGFR Signaling Pathway and the inhibitory action of Simotinib HCl.

Caption: Workflow for an in vivo efficacy study of Simotinib HCl.

Expected Outcomes and Potential Issues:

-

Efficacy: Treatment with this compound is expected to result in a dose-dependent inhibition of tumor growth compared to the vehicle-treated control group.

-

Toxicity: As observed in preclinical studies, potential side effects may include weight loss, diarrhea, salivation, and alopecia.[1] Careful monitoring of animal health is crucial. If significant toxicity is observed, dose reduction or a less frequent dosing schedule may be necessary.

-

Drug Formulation: this compound may have limited solubility. The choice of an appropriate vehicle is critical to ensure consistent and reproducible dosing. It is recommended to perform a formulation screen to identify a vehicle that provides a stable and homogenous suspension.

-

Route of Administration: While oral gavage is the most common and clinically relevant route, alternative routes such as intraperitoneal injection could be considered if oral administration proves difficult or leads to significant variability.

Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Assaying EGFR Phosphorylation with Simotinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers. Consequently, EGFR has emerged as a critical target for cancer therapy. Simotinib hydrochloride is a potent and selective small molecule inhibitor of EGFR tyrosine kinase. It exerts its anti-tumor activity by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

These application notes provide detailed protocols for assaying the inhibitory effect of this compound on EGFR phosphorylation in a laboratory setting. The described methods, including Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), are fundamental techniques for characterizing the potency and mechanism of action of EGFR inhibitors like Simotinib.

Data Presentation

The inhibitory activity of this compound on EGFR phosphorylation can be quantified by determining its half-maximal inhibitory concentration (IC50). In preclinical in vitro studies, Simotinib has been shown to inhibit EGFR in a dose-dependent manner, with a reported IC50 of 19.9 nM.[1]

Table 1: Illustrative Dose-Response Data for this compound on EGFR Phosphorylation

| Simotinib HCl Concentration (nM) | % Inhibition of EGFR Phosphorylation (Representative Data) |

| 1 | 10 |

| 5 | 30 |

| 10 | 45 |

| 19.9 (IC50) | 50 |

| 50 | 75 |

| 100 | 90 |

| 500 | 98 |

Note: The percentage inhibition values are representative and intended for illustrative purposes. Actual experimental results may vary.

Signaling Pathway and Mechanism of Action

Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.

This compound acts as an ATP-competitive inhibitor, preventing the transfer of a phosphate group from ATP to the tyrosine residues on the EGFR, thus blocking the initiation of these downstream signals.

Experimental Protocols

The following are detailed protocols for assaying EGFR phosphorylation in response to treatment with this compound. A431 human epidermoid carcinoma cells, which overexpress EGFR, are a commonly used and appropriate model system.[1]

Experimental Workflow

Protocol 1: Western Blotting for Phospho-EGFR

This protocol allows for the visualization and semi-quantitative analysis of EGFR phosphorylation.

Materials:

-

A431 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free DMEM

-

This compound stock solution (in DMSO)

-

Recombinant Human Epidermal Growth Factor (EGF)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-EGFR (e.g., Tyr1068)

-

Rabbit anti-total-EGFR

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells in serum-free DMEM for 16-24 hours.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM) for 2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in 100-200 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-EGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities using image analysis software. Normalize the phospho-EGFR signal to the total EGFR signal.

-

Protocol 2: ELISA for Phospho-EGFR

This protocol provides a quantitative measurement of EGFR phosphorylation and is suitable for higher throughput screening.

Materials:

-

Cell-based phospho-EGFR (e.g., Tyr1068) ELISA kit

-

A431 cells

-

DMEM with 10% FBS

-

Serum-free DMEM

-

This compound stock solution (in DMSO)

-

Recombinant Human EGF

-

Wash buffers and detection reagents (provided in the ELISA kit)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed A431 cells in a 96-well plate and grow to 80-90% confluency.

-

Serum-starve the cells in serum-free DMEM for 16-24 hours.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Pre-treat cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.

-

-

Cell Fixation and Permeabilization:

-

Follow the ELISA kit manufacturer's instructions for fixing and permeabilizing the cells within the 96-well plate. This typically involves aspirating the media and adding a fixing solution followed by a permeabilization buffer.

-

-

Immunodetection:

-

Block the wells according to the kit protocol.

-

Add the primary antibody specific for phospho-EGFR to the wells and incubate as directed.

-

Wash the wells multiple times with the provided wash buffer.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the wells again to remove unbound secondary antibody.

-

-

Signal Development and Measurement:

-

Add the TMB substrate solution to each well and incubate to allow for color development.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the phospho-EGFR signal to the total EGFR signal (if a parallel plate is run with a total EGFR antibody).

-

Calculate the percentage inhibition of EGFR phosphorylation for each this compound concentration relative to the EGF-stimulated control without the inhibitor.

-

Plot the percentage inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

-

Logical Relationship of Experimental Design

References

Application Notes and Protocols for Simotinib Hydrochloride Experiments Utilizing Western Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blotting to investigate the effects of Simotinib hydrochloride, a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1][] The protocols outlined below are designed to facilitate the reproducible assessment of protein expression and phosphorylation status within key signaling pathways affected by this compound treatment.

Introduction to this compound

This compound is a potent and selective inhibitor of EGFR tyrosine kinase activity.[1] By targeting EGFR, this compound effectively blocks downstream signaling cascades, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5][6][7] Dysregulation of these pathways is a common feature in various cancers, making this compound a compound of significant interest in oncological research and drug development.[8] Western blotting is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying its impact on the phosphorylation state of EGFR and its downstream effectors.

Key Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the autophosphorylation of EGFR upon ligand binding. This initial event prevents the recruitment and activation of downstream signaling molecules, thereby attenuating pro-survival and proliferative signals. The two major pathways affected are:

-

PI3K/AKT Pathway: This pathway is critical for cell survival and inhibition of apoptosis.[8]

-

MAPK/ERK Pathway: This cascade is primarily involved in regulating cell proliferation, differentiation, and migration.[5][6]

The phosphorylation status of key proteins within these pathways serves as a direct readout of this compound's activity.

Data Presentation

The following table summarizes key quantitative data for performing Western blotting experiments to assess the effects of this compound.

| Parameter | Recommendation | Notes |

| Cell Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitors | Ensures protein integrity and preserves phosphorylation states. |

| Protein Concentration | 20-40 µg per lane | Optimal for clear band detection without overloading the gel. |

| Gel Percentage | 8-12% SDS-PAGE | Adjust based on the molecular weight of the target proteins. |

| Primary Antibody: p-EGFR (Tyr1068) | 1:1000 dilution | Tyr1068 is a key autophosphorylation site for EGFR activation.[9][10][11][12] |

| Primary Antibody: Total EGFR | 1:1000 dilution | Used as a loading control to normalize for total protein levels. |

| Primary Antibody: p-AKT (Ser473) | 1:1000 - 1:5000 dilution | Ser473 phosphorylation is a critical step in AKT activation.[13][14][15] |

| Primary Antibody: Total AKT | 1:1000 dilution | Used as a loading control for p-AKT normalization. |

| Primary Antibody: p-ERK1/2 (Thr202/Tyr204) | 1:1000 - 1:2000 dilution | Dual phosphorylation at these sites is required for ERK1/2 activation.[16][17][18][19] |

| Primary Antibody: Total ERK1/2 | 1:1000 dilution | Used as a loading control for p-ERK1/2 normalization. |

| Loading Control | β-actin or GAPDH (1:1000-1:5000) | Ensures equal protein loading across all lanes. |

| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000-1:5000) | Choose based on the primary antibody's host species. |

Experimental Protocols

This section details the step-by-step methodology for a typical Western blotting experiment to analyze the effects of this compound.

Cell Culture and Treatment

-